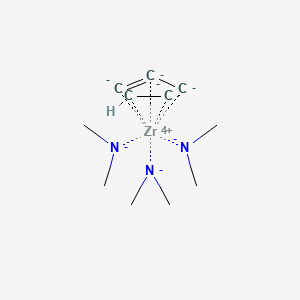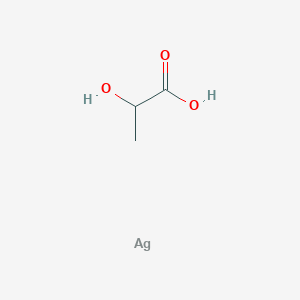
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is a complex organic compound with a unique structure that includes a hydroxypropyl group, dimethylphenoxy group, and a dimethylpentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-(1-Hydroxypropyl)-2,5-dimethylphenol: This intermediate can be synthesized by the alkylation of 2,5-dimethylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Formation of this compound: The intermediate is then reacted with 2,2-dimethylpentanoic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxypropyl)-2,5-dimethylphenol: Shares the hydroxypropyl and dimethylphenol moieties but lacks the dimethylpentanoic acid group.
2,2-Dimethylpentanoic acid: Contains the dimethylpentanoic acid moiety but lacks the hydroxypropyl and phenoxy groups.
Uniqueness
5-(4-(1-Hydroxypropyl)-2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H28O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-[4-(1-hydroxypropyl)-2,5-dimethylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H28O4/c1-6-15(19)14-10-13(3)16(11-12(14)2)22-9-7-8-18(4,5)17(20)21/h10-11,15,19H,6-9H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
ZKJRQVLXMARPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=C(C(=C1)C)OCCCC(C)(C)C(=O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12338416.png)


![2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline](/img/structure/B12338439.png)
![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)



![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)
![Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338481.png)


